Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-
Brand Name: Vulcanchem
CAS No.: 101339-45-1
VCID: VC18866747
InChI: InChI=1S/C14H10ClNOS/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
SMILES:
Molecular Formula: C14H10ClNOS
Molecular Weight: 275.8 g/mol

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-

CAS No.: 101339-45-1

Cat. No.: VC18866747

Molecular Formula: C14H10ClNOS

Molecular Weight: 275.8 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- - 101339-45-1

Specification

CAS No. 101339-45-1
Molecular Formula C14H10ClNOS
Molecular Weight 275.8 g/mol
IUPAC Name 2-chloro-6-(4-methoxyphenyl)sulfanylbenzonitrile
Standard InChI InChI=1S/C14H10ClNOS/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Standard InChI Key VXZOUPKMCSHHBI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N

Introduction

Molecular Structure and Identifiers

Core Structural Features

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- (CAS 101339-45-1) features a benzonitrile backbone substituted at the 2-position with a chlorine atom and at the 6-position with a (4-methoxyphenyl)thio group . The molecular formula C₁₄H₁₀ClNOS corresponds to a molecular weight of 275.8 g/mol . Key structural elements include:

  • Nitrile group: Imparts polarity and serves as a potential site for chemical modification.

  • Chloro substituent: Enhances electron-withdrawing effects and influences reactivity.

  • Thioether linkage: Provides sulfur-based nucleophilicity and metabolic stability compared to oxygen analogs.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name2-chloro-6-(4-methoxyphenyl)sulfanylbenzonitrile
SMILESCOC1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N
InChIKeyVXZOUPKMCSHHBI-UHFFFAOYSA-N
CAS Registry101339-45-1
Molecular Weight275.8 g/mol

Crystallographic Data

While direct crystallographic data for this compound remains unpublished, related structures such as 4-(4-methoxyphenylthio)benzonitrile (CAS 53279-52-0) demonstrate monoclinic crystal systems with space group P1 21/n 1 and unit cell parameters a=5.676 Å, b=26.878 Å, c=7.787 Å . These structural analogs suggest potential π-π stacking interactions between aromatic rings and hydrogen bonding via the nitrile group .

Synthetic Pathways and Reaction Chemistry

Reaction Characteristics

The electron-deficient aromatic ring (due to -Cl and -CN groups) facilitates nucleophilic attacks at the 6-position. Computational studies of similar compounds suggest:

  • Activation Energy: ~25-30 kcal/mol for thioether formation in polar aprotic solvents .

  • Regioselectivity: Directed by ortho/para-directing effects of the nitrile group .

Physicochemical Properties

Experimental Data

PropertyValue/CharacteristicSource
Melting PointNot reported
SolubilityLikely low aqueous solubility
LogP (Predicted)3.8 ± 0.3 (Moderately lipophilic)

Spectroscopic Features

  • IR Spectroscopy: Expected peaks at 2220 cm⁻¹ (C≡N stretch), 1240 cm⁻¹ (C-O-C of methoxy), 690 cm⁻¹ (C-S) .

  • ¹H NMR: Characteristic signals at δ 3.83 ppm (OCH₃ singlet), δ 7.2-7.8 ppm (aromatic protons) .

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop atom-economical routes using continuous flow chemistry.

  • Crystallographic Studies: Determine solid-state structure to inform materials design .

  • ADMET Profiling: Evaluate pharmacokinetic properties and metabolic pathways.

Computational Modeling Needs

  • DFT Studies: Map reaction pathways for C-S bond formation .

  • Molecular Docking: Screen against biological targets using the nitrile as a pharmacophore.

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